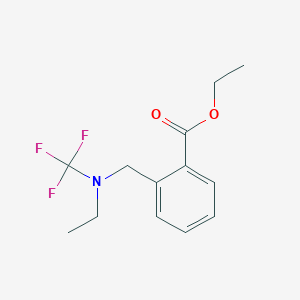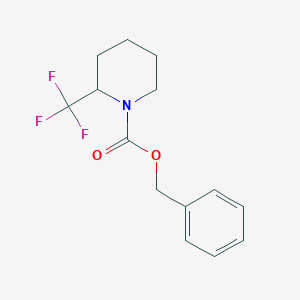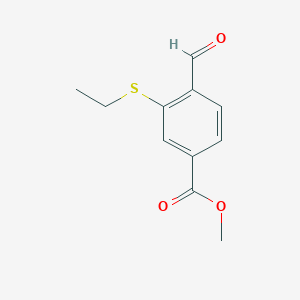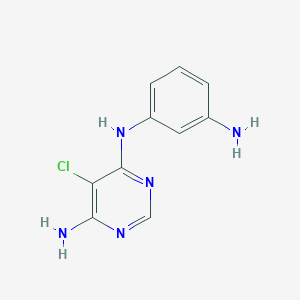
N4-(3-aminophenyl)-5-chloropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group at the N4 position and a chlorine atom at the 5 position, along with an aminophenyl group at the 3 position. These substitutions confer distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-aminophenylamine, which is then subjected to a series of reactions to introduce the pyrimidine ring and the chlorine atom. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine can be compared with other similar compounds, such as:
4-(3-aminophenyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyrimidine ring.
5-chloro-2,4-diaminopyrimidine: Lacks the aminophenyl group but shares the pyrimidine core and chlorine substitution.
The uniqueness of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10ClN5 |
|---|---|
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
4-N-(3-aminophenyl)-5-chloropyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-8-9(13)14-5-15-10(8)16-7-3-1-2-6(12)4-7/h1-5H,12H2,(H3,13,14,15,16) |
Clé InChI |
QURNYZLVZWXNBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC=NC(=C2Cl)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

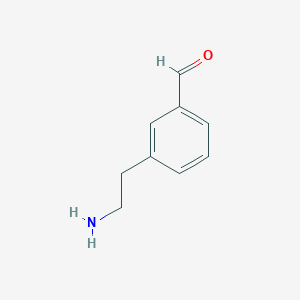
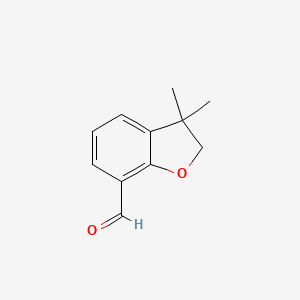
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)



